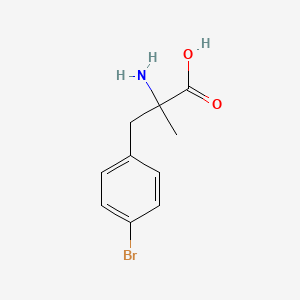
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-amino-3-(4-bromofenil)-2-metilpropanoico es un derivado de la fenilalanina. Este compuesto es conocido por su estructura única, que incluye un átomo de bromo unido al anillo fenilo. Se utiliza principalmente en investigación científica y tiene diversas aplicaciones en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-amino-3-(4-bromofenil)-2-metilpropanoico generalmente implica la bromación de derivados de la fenilalanina. Un método común es la bromación del ácido 2-amino-3-fenilpropanoico utilizando bromo o N-bromosuccinimida (NBS) en presencia de un solvente adecuado como ácido acético o diclorometano. La reacción se lleva a cabo generalmente a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar una bromación completa.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más escalables y eficientes, como la síntesis de flujo continuo. Este método permite un mejor control de las condiciones de reacción y puede producir cantidades mayores del compuesto con mayor pureza. El uso de sistemas y reactores automatizados también puede mejorar la eficiencia y seguridad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-amino-3-(4-bromofenil)-2-metilpropanoico sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El átomo de bromo en el compuesto puede ser sustituido por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para sustitución nucleofílica.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de diversos derivados de fenilalanina sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-amino-3-(4-bromofenil)-2-metilpropanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus efectos en los procesos celulares y como un posible inhibidor de ciertas enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y analgésicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-amino-3-(4-bromofenil)-2-metilpropanoico implica su interacción con dianas moleculares específicas, como enzimas o receptores. El átomo de bromo en el compuesto puede mejorar su afinidad de unión a estas dianas, lo que lleva a la inhibición o activación de ciertas vías. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de la investigación.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-amino-3-fenilpropanoico: Carece del átomo de bromo, lo que da como resultado diferentes propiedades químicas y reactividad.
Ácido 2-amino-3-(4-clorofenil)-2-metilpropanoico: Contiene un átomo de cloro en lugar de bromo, lo que lleva a variaciones en su actividad biológica y comportamiento químico.
Ácido 2-amino-3-(4-fluorofenil)-2-metilpropanoico: Contiene un átomo de flúor, que puede alterar significativamente sus propiedades farmacocinéticas.
Singularidad
La presencia del átomo de bromo en el ácido 2-amino-3-(4-bromofenil)-2-metilpropanoico lo hace único en comparación con sus análogos. El mayor tamaño atómico del bromo y su diferente electronegatividad pueden influir en la reactividad del compuesto, la afinidad de unión y la actividad biológica general, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
IUPAC Name |
2-amino-3-(4-bromophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGRPUVDOKWERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


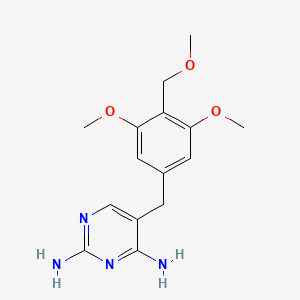
![Ethyl1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12290180.png)
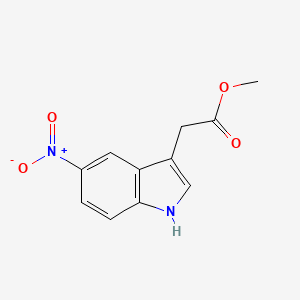
![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)
![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
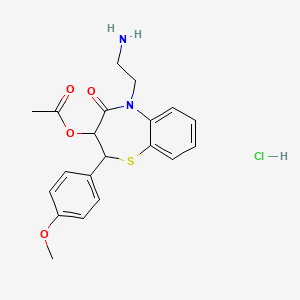
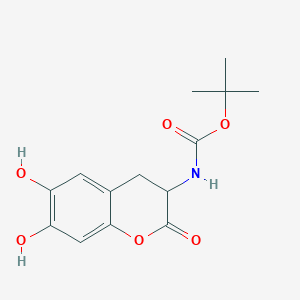
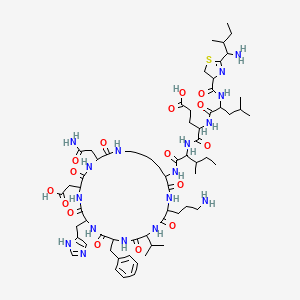
![dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B12290242.png)

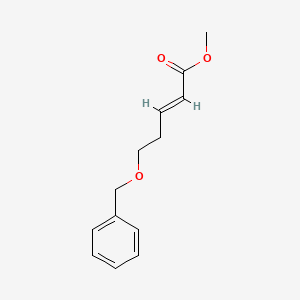
![N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide](/img/structure/B12290263.png)
